2,3,3-Trimethylbenzoindolenine

Near-Infrared Fluorescence Cyanine Dye Synthesis Photophysics

2,3,3-Trimethylbenzoindolenine is the essential nucleophilic scaffold for synthesizing NIR cyanine and squaraine dyes with emission >650 nm. Its benzo[e]-fused extended π-system is structurally non-interchangeable with the non-benzo analog 2,3,3-trimethylindolenine (CAS 1640-39-7), which yields blue-shifted visible-region emission and cannot support deep-tissue NIR applications. This compound enables NIR-II theranostic agents (1000–1700 nm), hypoxia-sensitive probes, and integrin-targeted imaging constructs. Its higher LogP (~3.5) improves encapsulation in PLGA nanoparticles for drug-delivery tracking. Procure this specific CAS when NIR spectral output, tissue penetration depth, and thermal stability (>330 °C bp) are mandatory performance requirements.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 41532-84-7
Cat. No. B1329958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylbenzoindolenine
CAS41532-84-7
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2
InChIInChI=1S/C15H15N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-9H,1-3H3
InChIKeyWJZSZXCWMATYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylbenzoindolenine (CAS 41532-84-7): Procurement and Selection Overview for NIR Fluorescent Dye Synthesis


2,3,3-Trimethylbenzoindolenine (also known as 1,1,2-trimethyl-1H-benzo[e]indole, TMBI) is a polycyclic aromatic heterocyclic compound (C15H15N) belonging to the class of benzindoles [1]. It serves as a critical nucleophilic precursor and quaternizable heterocyclic base for the synthesis of near-infrared (NIR) cyanine and squaraine dyes [2]. Its extended π-conjugated benzo-fused system, with a molecular weight of 209.29 g/mol and a melting point of 111–117 °C, differentiates it from non-benzo-fused analogs by enabling red-shifted absorption and emission into the NIR region (>650 nm), which is essential for biomedical imaging applications where deeper tissue penetration and reduced autofluorescence are required .

Why Generic Substitution of 2,3,3-Trimethylbenzoindolenine (41532-84-7) Fails: The NIR Wavelength Shift Requirement


Substituting 2,3,3-Trimethylbenzoindolenine with its non-benzo-fused analog, 2,3,3-trimethylindolenine (CAS 1640-39-7), is not functionally equivalent for NIR dye synthesis. The absence of the fused benzo[e] ring in 2,3,3-trimethylindolenine results in a significantly blue-shifted absorption and emission maximum, typically confined to the visible region (e.g., <600 nm) [1]. This spectral shift precludes its use in NIR biomedical imaging applications where deep tissue penetration and low background interference are mandatory [2]. Procurement based solely on structural similarity without verifying the extended conjugation and resulting NIR spectral output will lead to experimental failure in assays requiring NIR fluorescence. The following evidence details the specific, quantifiable differences.

Quantitative Differentiation Evidence: 2,3,3-Trimethylbenzoindolenine (41532-84-7) vs. 2,3,3-Trimethylindolenine (1640-39-7)


Extended Conjugation Drives ~100 nm Red-Shift into NIR Window

The benzo[e]indole core of 2,3,3-Trimethylbenzoindolenine extends π-conjugation relative to the indolenine core of 2,3,3-trimethylindolenine. This structural difference results in a bathochromic shift of approximately 100 nm for corresponding cyanine dyes, moving absorption/emission from the visible region (e.g., ~550–600 nm) into the near-infrared (NIR) region (e.g., ~650–750 nm) [1]. For squaraine dyes derived from the benzo[e]indole precursor, absorption and emission bands are consistently reported between 631 and 712 nm [2].

Near-Infrared Fluorescence Cyanine Dye Synthesis Photophysics

Solid-State Physical State Simplifies Handling and Storage

2,3,3-Trimethylbenzoindolenine is a crystalline solid at room temperature with a melting point of 111–117 °C . In contrast, its non-benzo-fused analog, 2,3,3-trimethylindolenine (CAS 1640-39-7), is a liquid at room temperature with a melting point of 6–8 °C [1].

Physical Properties Formulation Storage

Increased Lipophilicity (LogP) for Optimized Formulation

The benzo[e]indole core contributes to a higher lipophilicity compared to the non-benzo-fused indolenine analog. The calculated LogP (XLogP3) for 2,3,3-Trimethylbenzoindolenine is 3.5 [1]. For the comparator 2,3,3-trimethylindolenine, the predicted LogP is approximately 2.9 [2].

Lipophilicity Bioavailability Formulation

Higher Molecular Weight and Boiling Point Indicate Enhanced Thermal Stability

2,3,3-Trimethylbenzoindolenine exhibits a significantly higher boiling point (333.7±35.0 °C at 760 mmHg) compared to 2,3,3-trimethylindolenine (228–229 °C at 744 mmHg) . Its molecular weight is 209.29 g/mol, versus 159.23 g/mol for the comparator [1].

Thermal Stability Process Chemistry Physical Properties

Validated Utility in High-Impact NIR-II Theranostic Agents

Quaternized 1,1,2-trimethyl-1H-benzo[e]indole serves as a key acceptor building block in D–π–A-type single-molecule photosensitizers for NIR-II fluorescence and photoacoustic imaging-guided phototherapy. In a direct comparative study, the CyQN-BTT photosensitizer incorporating this benzo[e]indole moiety achieved a singlet oxygen yield of 27.1% and a photothermal conversion efficiency (PCE) of 37.8%, with emission red-shifted to the NIR-II window [1]. Comparable D–π–A systems built on non-benzo-fused indolenine cores typically exhibit blue-shifted emission and are not effective in the NIR-II region, limiting their utility for deep-tissue theranostic applications.

NIR-II Imaging Phototheranostics Cancer Imaging

Proven Role in Hypoxia-Sensitive and Tumor-Targeted NIR Probes

2,3,3-Trimethylbenzoindolenine is a validated reactant for the preparation of hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia and near-IR fluorescent probes for imaging integrin receptor expression . While indolenine analogs are also used in dye synthesis, their application is predominantly restricted to visible-range probes. The NIR emission conferred by the benzo[e]indole core is a prerequisite for these specific in vivo imaging modalities, where signal attenuation by tissue is minimized.

Hypoxia Imaging Tumor Imaging Integrin Targeting

Optimal Application Scenarios for Procuring 2,3,3-Trimethylbenzoindolenine (41532-84-7)


Synthesis of NIR-II Fluorescent Probes for Deep-Tissue In Vivo Imaging

This compound is the optimal choice when the research objective requires fluorescence emission in the NIR-II window (1000–1700 nm) for deep-tissue imaging. As demonstrated by Gu et al., quaternized 1,1,2-trimethyl-1H-benzo[e]indole derivatives enable the construction of D–π–A photosensitizers with NIR-II emission, achieving a singlet oxygen yield of 27.1% and a photothermal conversion efficiency of 37.8% . The extended conjugation of the benzo[e]indole core is essential for achieving this long-wavelength emission, which minimizes light scattering and autofluorescence in tissues, enabling high-resolution imaging at depth. Procuring this compound is critical for projects focused on cancer theranostics, vascular imaging, and other applications where tissue penetration depth is a key performance metric.

Development of Hypoxia-Sensitive and Tumor-Targeted NIR Probes

2,3,3-Trimethylbenzoindolenine is the preferred starting material for synthesizing NIR fluorescent probes designed to detect hypoxic environments (e.g., in ischemic tissue or solid tumors) or to target specific receptors like integrins . The NIR emission (631–712 nm for corresponding squaraine dyes) [4] is critical for these applications because it reduces background interference from endogenous fluorophores, enabling sensitive and specific detection of the biological target in vivo. Substituting with a non-benzo-fused analog would yield a probe emitting in the visible range, which is unsuitable for these imaging modalities due to high tissue absorption and autofluorescence.

Formulation of Lipophilic NIR Dyes for Nanoparticle Encapsulation

For researchers developing NIR dye-loaded polymeric nanoparticles or liposomes for drug delivery and imaging, the higher lipophilicity of 2,3,3-Trimethylbenzoindolenine (LogP = 3.5) makes it a more suitable precursor than less lipophilic analogs. This property enhances the dye's compatibility with hydrophobic polymer matrices (e.g., PLGA) and improves encapsulation efficiency. The resulting NIR nanoparticles can be used for tracking biodistribution and therapeutic response in small animal models, where the NIR signal offers superior tissue penetration compared to visible dyes. The solid-state nature of the compound also facilitates accurate weighing for precise nanoparticle formulation.

Industrial-Scale Synthesis of Photostable NIR Dyes for Optical Recording Media

In an industrial context, the enhanced thermal stability of 2,3,3-Trimethylbenzoindolenine (boiling point >330 °C) is advantageous for high-temperature synthetic processes used in the large-scale production of cyanine dyes for optical data storage. Patents describe the use of 2,3,3-trimethyl-3H-benzoindolenium skeletons in the preparation of trimethine cyanine dyes with excellent optical absorption properties and thermal resistance for high-density optical recording media [4]. The compound's solid physical state and higher molecular weight contribute to easier handling and reduced volatility during manufacturing, making it a more robust and reliable intermediate than its liquid indolenine counterpart.

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